molecular formula C10H10N4O B15229665 N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide

Cat. No.: B15229665
M. Wt: 202.21 g/mol
InChI Key: GOEOHSHEMAOMGU-UHFFFAOYSA-N
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Description

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .

Mechanism of Action

The mechanism of action of N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

N'-hydroxy-1-phenylimidazole-4-carboximidamide

InChI

InChI=1S/C10H10N4O/c11-10(13-15)9-6-14(7-12-9)8-4-2-1-3-5-8/h1-7,15H,(H2,11,13)

InChI Key

GOEOHSHEMAOMGU-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(N=C2)/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C(=NO)N

Origin of Product

United States

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